![molecular formula C10H12ClNO2 B8804318 N-[4-(2-chloroethoxy)phenyl]acetamide CAS No. 36616-28-1](/img/structure/B8804318.png)
N-[4-(2-chloroethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-chloroethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H12ClNO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloroethoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base to form the intermediate 4-(2-chloroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-chloroethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions.
Reduction Reactions: The acetamide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of N-[4-(2-chloroethoxy)phenyl]amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-chloroethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(2-chloroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloroethoxy group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-chlorobutanoyl)phenyl]acetamide
- N-[4-chloro-2-(3-methoxybenzoyl)phenyl]acetamide
- N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide
- N-(4-chloro-2-iodophenyl)acetamide
Uniqueness
N-[4-(2-chloroethoxy)phenyl]acetamide is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
36616-28-1 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
N-[4-(2-chloroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
HLLURZQGVBWFRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



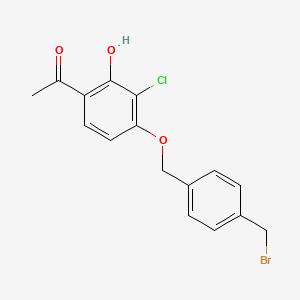
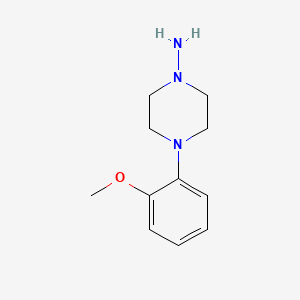
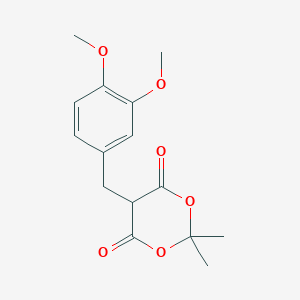
![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B8804272.png)
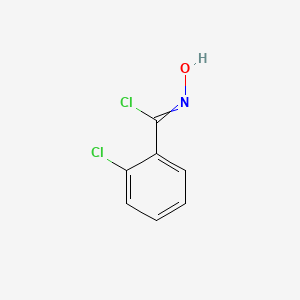
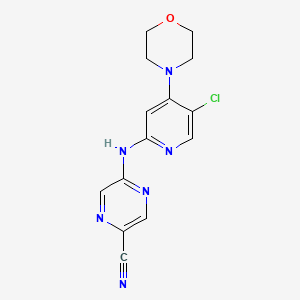
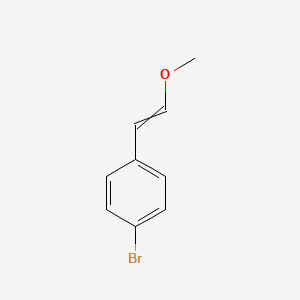
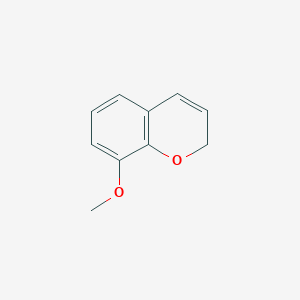
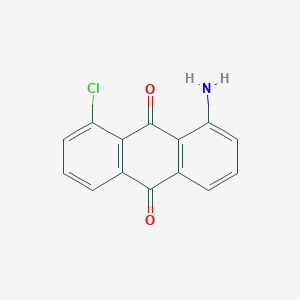
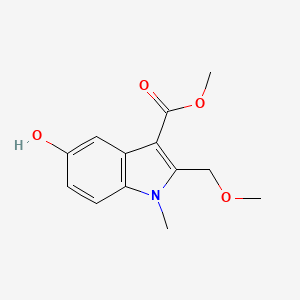
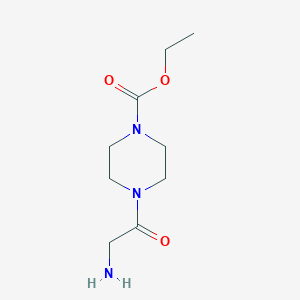
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride](/img/structure/B8804346.png)

